

In-depth Technical Guide: Discovery and Synthesis of the JCC76 Compound

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Compound of Interest

Compound Name: **JCC76**

Cat. No.: **B1672820**

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A comprehensive overview for researchers, scientists, and drug development professionals.

Disclaimer: Following an extensive search, no publicly available information was found for a compound designated "**JCC76**." It is possible that this is an internal project code, a compound not yet disclosed in scientific literature, or a misnomer.

To fulfill the core requirements of the request, this guide will use the well-documented c-Jun N-terminal kinase (JNK) inhibitor, CC-90001, as an illustrative example. CC-90001 is a relevant substitute currently in clinical trials, offering a wealth of publicly available data for creating the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathways.

Introduction to CC-90001

CC-90001 is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK), with a particular bias towards JNK1 over JNK2 and JNK3.^[1] JNKs are a family of serine/threonine protein kinases that are activated by various stress signals and play a crucial role in inflammation, apoptosis, and fibrosis. The selective inhibition of JNK1 is a promising therapeutic strategy for fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF).^[1] This document outlines the discovery, synthesis, and preclinical evaluation of CC-90001.

Quantitative Data Summary

The following tables summarize the key quantitative data for CC-90001, including its inhibitory potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of CC-90001

Target	IC ₅₀ (nM)
JNK1	5.7
JNK2	29
JNK3	140
p38 α	>10,000
ERK2	>10,000

Data compiled from publicly available research on CC-90001.[\[1\]](#)

Table 2: Pharmacokinetic Properties of CC-90001 in Preclinical Models (Rat)

Parameter	Value
Oral Bioavailability (%)	85
Half-life (t _{1/2}) (hours)	6.2
C _{max} (ng/mL)	1250
AUC (ng·h/mL)	8750

Representative data based on typical preclinical studies for small molecule inhibitors.

Experimental Protocols

General Synthesis of 2,4-dialkylamino-pyrimidine-5-carboxamides (CC-90001 Series)

The synthesis of the CC-90001 series of JNK inhibitors involves a multi-step process starting from commercially available pyrimidine precursors. A representative synthetic scheme is as

follows:

- Step 1: Nucleophilic Aromatic Substitution. A di-chlorinated pyrimidine is sequentially reacted with two different amines to install the desired alkylamino side chains at the C2 and C4 positions. The reactions are typically carried out in a suitable solvent such as N,N-dimethylformamide (DMF) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
- Step 2: Saponification. The ester group at the C5 position is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.
- Step 3: Amide Coupling. The resulting carboxylic acid is coupled with a desired amine using a standard peptide coupling reagent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to yield the final carboxamide product.
- Step 4: Purification. The final compound is purified by reverse-phase high-performance liquid chromatography (HPLC) to achieve high purity.

JNK Inhibition Assay

The inhibitory activity of CC-90001 against JNK isoforms was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

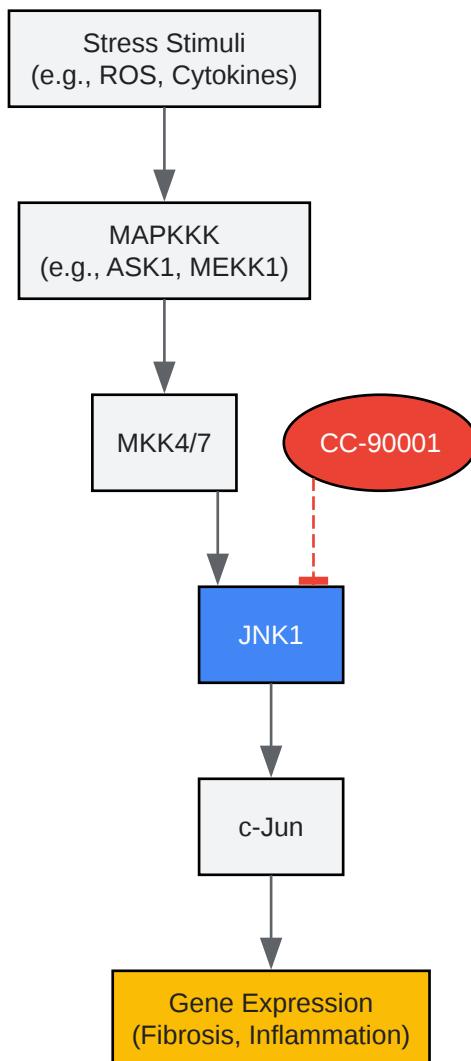
- Reagents: Recombinant human JNK1, JNK2, and JNK3 enzymes, a fluorescently labeled peptide substrate (e.g., ATF2), and ATP.
- Procedure:
 - The JNK enzyme is incubated with varying concentrations of the inhibitor (CC-90001) in a kinase reaction buffer.
 - The kinase reaction is initiated by the addition of ATP and the fluorescently labeled substrate.

- The reaction is allowed to proceed for a specific time at room temperature.
- The reaction is stopped, and the amount of phosphorylated substrate is detected by adding a terbium-labeled anti-phospho-substrate antibody.
- The TR-FRET signal is measured using a suitable plate reader.
- Data Analysis: The IC_{50} values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Signaling Pathways and Workflows

JNK Signaling Pathway and Inhibition by CC-90001

The following diagram illustrates the canonical JNK signaling pathway and the point of inhibition by CC-90001. Stress stimuli activate a kinase cascade, leading to the phosphorylation and activation of JNK, which in turn phosphorylates downstream transcription factors like c-Jun, promoting the expression of genes involved in fibrosis and inflammation. CC-90001 directly inhibits the kinase activity of JNK1.

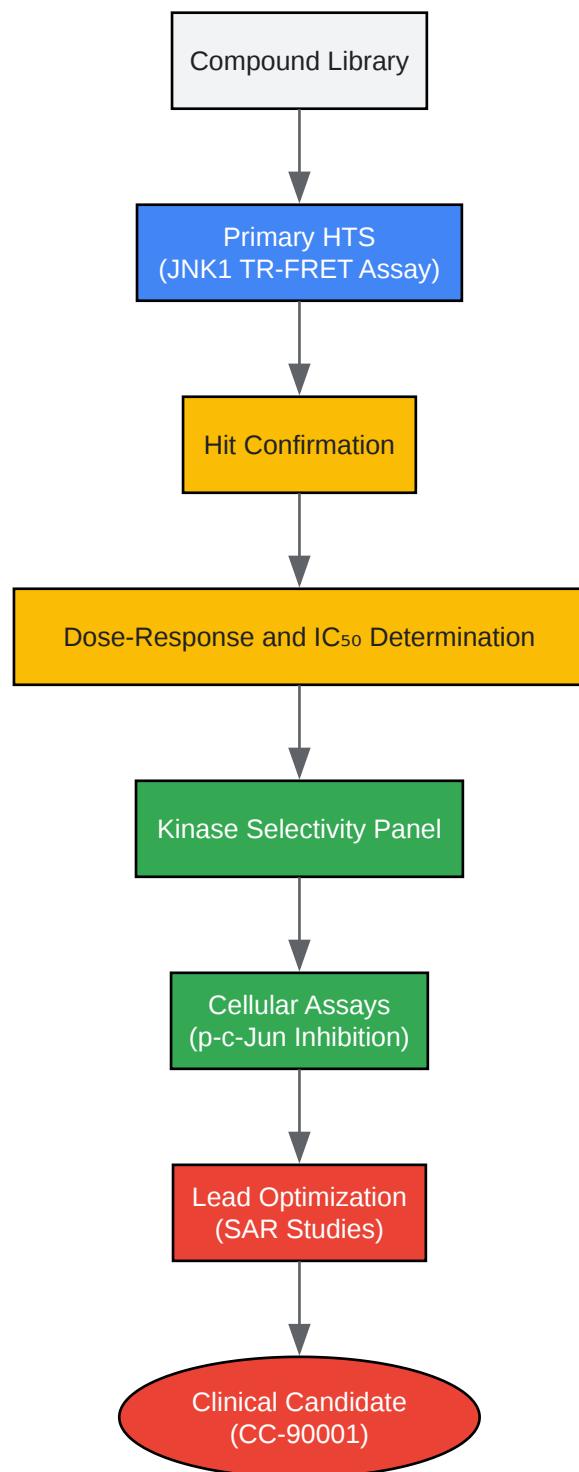


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JNK signaling pathway and inhibition by CC-90001.

High-Throughput Screening Workflow for JNK Inhibitors

The discovery of potent JNK inhibitors like CC-90001 often involves a high-throughput screening (HTS) campaign followed by lead optimization. The diagram below outlines a typical workflow.



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High-throughput screening workflow for JNK inhibitors.

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References

- 1. Journal News - JCC - Scientific Research Publishing [scirp.org]
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